Cerovive

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Disufenton sodium is synthesized through the disulfonylation of phenylbutylnitrone. The process involves the reaction of phenylbutylnitrone with sulfonating agents under controlled conditions to introduce sulfonyl groups at specific positions on the aromatic ring .

Industrial Production Methods: The industrial production of disufenton sodium involves large-scale sulfonation reactions, followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity of the compound .

Types of Reactions:

Oxidation: Disufenton sodium can undergo oxidation reactions, where it acts as a scavenger of free radicals, thereby preventing oxidative damage.

Reduction: The compound can also participate in reduction reactions, particularly in biological systems where it helps in reducing oxidative stress.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced forms of disufenton sodium, as well as substituted derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Chemie: Es wird als Radikalfänger in verschiedenen chemischen Reaktionen verwendet, um unerwünschte Nebenreaktionen zu verhindern.

Biologie: Die Verbindung wurde auf ihre neuroprotektiven Wirkungen untersucht, insbesondere bei der Behandlung von ischämischem Schlaganfall und anderen neurodegenerativen Erkrankungen.

Medizin: Disufenton-Natrium hat sich bei der Behandlung von Hirntumoren, einschließlich Glioblastom und diffusem intrinsischem Ponsgliom, als vielversprechend erwiesen. Es wird auch auf sein Potenzial zur Behandlung von Tinnitus und Hörverlust untersucht.

Industrie: Die antioxidativen Eigenschaften von Disufenton-Natrium machen es in verschiedenen industriellen Anwendungen nützlich, bei denen die Oxidationsstabilität entscheidend ist

5. Wirkmechanismus

Disufenton-Natrium übt seine Wirkungen hauptsächlich durch seine Fähigkeit aus, freie Radikale einzufangen. Es hemmt die Aktivität der Sulfatase 2, einem Enzym, das in der extrazellulären Matrix von Krebszellen überexprimiert wird. Diese Hemmung verhindert die Entfernung von Sulfat aus den 6-O-Sulfatestern von Heparin, wodurch oxidativer Stress reduziert und Zellen vor Schäden geschützt werden .

Ähnliche Verbindungen:

Phenylbutylnitron (PBN): Die Stammverbindung von Disufenton-Natrium, bekannt für ihre neuroprotektiven Eigenschaften.

MNP-OH (NtBHA): Ein Hydrolyseprodukt von PBN, ebenfalls ein starker Radikalfänger.

NXY-059: Ein weiteres Nitron-basiertes Antioxidans mit ähnlichen Eigenschaften wie Disufenton-Natrium

Einzigartigkeit: Disufenton-Natrium zeichnet sich durch seine verbesserte Löslichkeit und Stabilität im Vergleich zu seiner Stammverbindung, Phenylbutylnitron, aus. Seine Fähigkeit, Sulfatase 2 zu hemmen, fügt seinem Wirkmechanismus eine einzigartige Dimension hinzu, was es zu einem vielversprechenden Kandidaten für verschiedene therapeutische Anwendungen macht .

Wirkmechanismus

Disufenton sodium exerts its effects primarily through its ability to trap free radicals. It inhibits the activity of sulfatase 2, an enzyme overexpressed in the extracellular matrix of cancer cells. This inhibition prevents the removal of sulfate from the 6-O-sulfate esters of heparin, thereby reducing oxidative stress and protecting cells from damage .

Vergleich Mit ähnlichen Verbindungen

Phenylbutylnitrone (PBN): The parent compound of disufenton sodium, known for its neuroprotective properties.

MNP-OH (NtBHA): A hydrolysis product of PBN, also a powerful free radical scavenger.

NXY-059: Another nitrone-based antioxidant with similar properties to disufenton sodium

Uniqueness: Disufenton sodium stands out due to its enhanced solubility and stability compared to its parent compound, phenylbutylnitrone. Its ability to inhibit sulfatase 2 also adds a unique dimension to its mechanism of action, making it a promising candidate for various therapeutic applications .

Eigenschaften

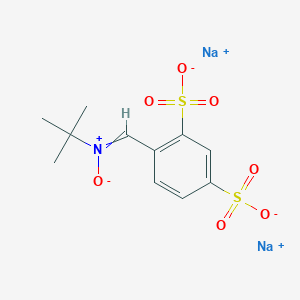

IUPAC Name |

disodium;4-[[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO7S2.2Na/c1-11(2,3)12(13)7-8-4-5-9(20(14,15)16)6-10(8)21(17,18)19;;/h4-7H,1-3H3,(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZOVRYBVCMCGL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NNa2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50895069 | |

| Record name | Disufenton sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168021-79-2 | |

| Record name | Disufenton sodium [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168021792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disufenton sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.